
8(R),15(S)-DiHETE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8®,15(S)-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid, commonly known as 8®,15(S)-DiHETE, is a bioactive lipid mediator derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8®,15(S)-DiHETE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 8-lipoxygenase and 15-lipoxygenase, which introduce hydroxyl groups at the 8th and 15th positions of the arachidonic acid molecule. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of 8®,15(S)-DiHETE is less common due to the complexity of the enzymatic reactions and the need for high specificity. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale using recombinant lipoxygenases expressed in microbial systems.
Analyse Chemischer Reaktionen
Types of Reactions
8®,15(S)-DiHETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 8®,15(S)-DiHETE, which can have distinct biological activities.
Wissenschaftliche Forschungsanwendungen
8®,15(S)-DiHETE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of lipoxygenases.
Biology: It serves as a signaling molecule in various biological processes, including inflammation and immune responses.
Medicine: Research has shown its potential in modulating inflammatory diseases and as a biomarker for certain pathological conditions.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
8®,15(S)-DiHETE exerts its effects by interacting with specific receptors and enzymes involved in the eicosanoid signaling pathways. It binds to G-protein-coupled receptors (GPCRs) on the cell surface, leading to the activation of downstream signaling cascades that regulate inflammation, cell proliferation, and apoptosis. The molecular targets include various lipoxygenases and cyclooxygenases, which further metabolize 8®,15(S)-DiHETE into other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8(S),15(S)-DiHETE
- 8®,15®-DiHETE
- 5(S),15(S)-DiHETE
Uniqueness
8®,15(S)-DiHETE is unique due to its specific stereochemistry, which determines its biological activity and interaction with receptors. Compared to its isomers, 8®,15(S)-DiHETE has distinct effects on inflammation and immune responses, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C20H32O4 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5Z,8R,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19-/m0/s1 |
InChI-Schlüssel |
NNPWRKSGORGTIM-ISEFYURISA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/[C@@H](C/C=C\CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
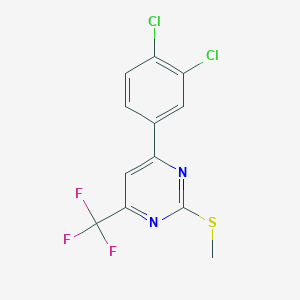
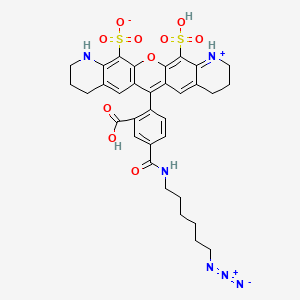
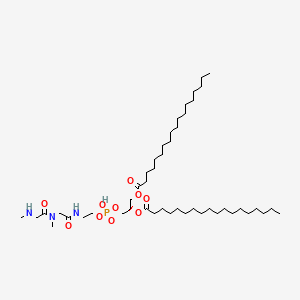
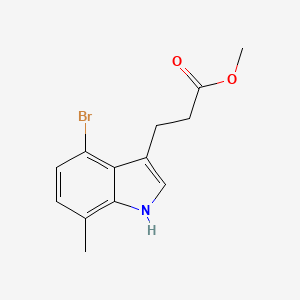
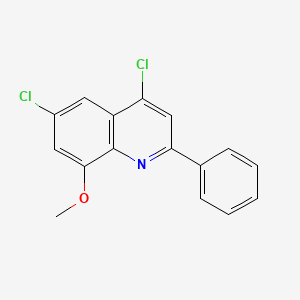
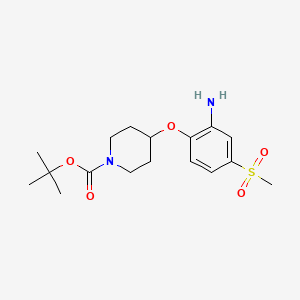
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
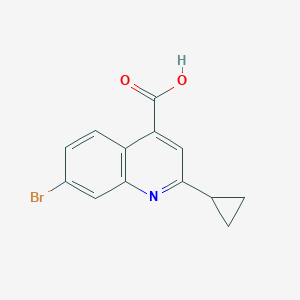
![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)


